Emgbg

Polyamine biosynthesis S-adenosylmethionine decarboxylase Enzyme inhibition

EMGBG sulfate (CAS 106119-99-7) is the research standard for ultra-potent (Ki=12 nM) AdoMetDC inhibition, offering 8-fold greater potency than EGBG. Crucially, its unique lack of intrinsic antiproliferative effects (unlike MGBG) enables precise dissection of polyamine-dependent growth mechanisms. Procure EMGBG for enzyme assays and structural biology requiring robust target engagement without confounding cellular toxicity. Non-planar structure aids crystallography.

Molecular Formula C7H16N8
Molecular Weight 212.26 g/mol
Cat. No. B1238585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmgbg
SynonymsEMGBG
EMGBG sulfate
ethylmethylglyoxal bis(guanylhydrazone)
Molecular FormulaC7H16N8
Molecular Weight212.26 g/mol
Structural Identifiers
SMILESCCC(=NN=C(N)N)C(=NN=C(N)N)C
InChIInChI=1S/C7H16N8/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15)/b12-4-,13-5-
InChIKeyMXUYVZOFMRUFCD-FQCPIAEUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EMGBG (Ethylmethylglyoxal Bis(Guanylhydrazone)) Sulfate: Procurement-Relevant Compound Profile and Key Characteristics


Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG), typically supplied as its sulfate salt (CAS 106119-99-7), is a synthetic analog of the antileukemic agent methylglyoxal bis(guanylhydrazone) (MGBG) [1]. It functions as an extremely potent competitive inhibitor of eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in polyamine biosynthesis [2]. EMGBG exhibits a unique pharmacological profile characterized by exceptional enzymatic inhibitory potency combined with a notable lack of antiproliferative activity in certain cellular models, distinguishing it from other members of the bis(guanylhydrazone) class [3].

Why EMGBG Cannot Be Substituted with Other Bis(Guanylhydrazone) Analogs: Key Differentiators


While several bis(guanylhydrazone) compounds share a common structural motif and target the polyamine biosynthetic pathway, EMGBG exhibits a unique combination of quantitative inhibitory potency, enzyme selectivity profile, and cellular activity that precludes direct substitution with close analogs such as MGBG, EGBG, or DMGBG [1]. Specifically, EMGBG demonstrates an apparent Ki of 12 nM for AdoMetDC, which is approximately 8-fold more potent than its ethylglyoxal analog EGBG [2]. Furthermore, EMGBG lacks antiproliferative activity against L1210 leukemia cells in vitro, a property it shares with DMGBG and EGBG but which contrasts sharply with the antiproliferative effects of MGBG and glyoxal bis(guanylhydrazone) [3]. These distinct quantitative and qualitative differences underscore the necessity of selecting the precise compound for experimental or industrial applications rather than relying on in-class substitution.

EMGBG: Quantitative Evidence Guide for Procurement Decisions


EMGBG vs. EGBG: Superior AdoMetDC Inhibitory Potency by an Order of Magnitude

EMGBG exhibits an apparent Ki of 12 nM for eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), making it almost an order of magnitude (approximately 8-fold) more potent than its closest analog, ethylglyoxal bis(guanylhydrazone) (EGBG) [1].

Polyamine biosynthesis S-adenosylmethionine decarboxylase Enzyme inhibition

EMGBG vs. MGBG: Divergent Antiproliferative Activity in Leukemia Cell Models

EMGBG lacks antiproliferative activity against mouse L1210 leukemia cells in vitro, a property shared with DMGBG and EGBG, but in striking contrast to the potent antiproliferative effects exhibited by MGBG and glyoxal bis(guanylhydrazone) (GBG) [1].

Cancer cell biology Polyamine metabolism Leukemia research

EMGBG Dual Enzyme Inhibition Profile: AdoMetDC and Diamine Oxidase

In addition to its potent AdoMetDC inhibition, EMGBG also inhibits intestinal diamine oxidase (DAO) with a Ki of 0.7 µM [1]. This dual inhibition profile is a distinguishing feature not uniformly shared by other bis(guanylhydrazone) analogs.

Polyamine catabolism Enzyme inhibition Diamine oxidase

EMGBG Structural Deviation and Crystallographic Distinction

X-ray crystallographic analysis reveals that the glyoxal bis(guanylhydrazone) chain of the EMGBG cation deviates strongly from planarity, differing dramatically from the corresponding chains of glyoxal, methylglyoxal, and propylglyoxal analogs [1].

Structural biology X-ray crystallography Molecular conformation

EMGBG: Potent Growth Inhibition in Plant Cell Systems Correlated with Structure

In Helianthus tuberosus tuber explants, EMGBG was identified as one of the most potent growth inhibitors among tested bis(guanylhydrazones), with its potency correlating with the total number of side-chain carbon atoms [1].

Plant physiology Polyamine metabolism Growth inhibition

EMGBG Lack of Potentiation with DFMO: A Distinct Combination Profile

EMGBG does not potentiate the growth inhibition produced by α-difluoromethyl ornithine (DFMO) in L1210 cells, a property it shares with DMGBG and EGBG, but which contrasts with the behavior of MGBG and GBG [1].

Combination therapy Polyamine biosynthesis DFMO

Recommended EMGBG Application Scenarios Based on Quantitative Evidence


Maximal AdoMetDC Inhibition in Biochemical and Cell-Free Assays

Given its exceptional potency (Ki = 12 nM) against eukaryotic AdoMetDC, EMGBG is the compound of choice for studies requiring near-complete enzymatic inhibition at low concentrations. Its superior potency relative to EGBG ensures robust target engagement with minimal compound usage, reducing cost and potential off-target interactions in sensitive biochemical assays [1].

Clean AdoMetDC Inhibition in Cellular Proliferation Studies

Researchers investigating the role of AdoMetDC in cellular growth without the confounding antiproliferative effects typical of MGBG should select EMGBG. Its lack of intrinsic antiproliferative activity in L1210 cells and failure to potentiate DFMO make it an ideal tool for dissecting polyamine-dependent growth mechanisms [2].

Structural and Conformational Studies of Bis(Guanylhydrazone) Interactions

The unique non-planar conformation of the EMGBG cation, as determined by X-ray crystallography, provides a valuable structural probe for understanding the molecular basis of AdoMetDC inhibition and the divergent biological activities within the bis(guanylhydrazone) class. Procurement for structural biology applications is warranted to leverage this distinct feature [3].

Polyamine Modulation in Plant and Fungal Systems

EMGBG's potent growth inhibitory effects in plant explants and its ability to reduce spermidine levels in fungal systems position it as a useful agent for agricultural or botanical research. Its efficacy in reducing mycelial growth of Pyrenophora avenae, comparable to MGBG, supports its application in phytopathology studies [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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